3-(4-Hydroxyphenoxy)-3-methyl-2-benzofuran-1(3H)-one 3-(4-Hydroxyphenoxy)-3-methyl-2-benzofuran-1(3H)-one
Brand Name: Vulcanchem
CAS No.: 93037-07-1
VCID: VC17253919
InChI: InChI=1S/C15H12O4/c1-15(18-11-8-6-10(16)7-9-11)13-5-3-2-4-12(13)14(17)19-15/h2-9,16H,1H3
SMILES:
Molecular Formula: C15H12O4
Molecular Weight: 256.25 g/mol

3-(4-Hydroxyphenoxy)-3-methyl-2-benzofuran-1(3H)-one

CAS No.: 93037-07-1

Cat. No.: VC17253919

Molecular Formula: C15H12O4

Molecular Weight: 256.25 g/mol

* For research use only. Not for human or veterinary use.

3-(4-Hydroxyphenoxy)-3-methyl-2-benzofuran-1(3H)-one - 93037-07-1

Specification

CAS No. 93037-07-1
Molecular Formula C15H12O4
Molecular Weight 256.25 g/mol
IUPAC Name 3-(4-hydroxyphenoxy)-3-methyl-2-benzofuran-1-one
Standard InChI InChI=1S/C15H12O4/c1-15(18-11-8-6-10(16)7-9-11)13-5-3-2-4-12(13)14(17)19-15/h2-9,16H,1H3
Standard InChI Key UOCFWZGFOOXRQV-UHFFFAOYSA-N
Canonical SMILES CC1(C2=CC=CC=C2C(=O)O1)OC3=CC=C(C=C3)O

Introduction

Chemical Structure and Nomenclature

Core Structure and Substituents

3-(4-Hydroxyphenoxy)-3-methyl-2-benzofuran-1(3H)-one belongs to the benzofuran-1(3H)-one family, featuring a lactone ring fused to a benzene moiety. The compound is distinguished by:

  • A methyl group at the C3 position.

  • A 4-hydroxyphenoxy substituent at C3, introducing aromaticity and hydrogen-bonding capability .

The IUPAC name follows systematic numbering, with the benzofuranone core prioritized over substituents. Alternative nomenclature may reference it as a 3-methyl-3-(4-hydroxyphenoxy)phthalide derivative .

Molecular Formula and Weight

The molecular formula is C₁₆H₁₄O₄, derived from:

  • Benzofuranone core (C₈H₆O₂).

  • Methyl group (CH₃).

  • 4-Hydroxyphenoxy group (C₆H₅O₂).

Computed molecular weight is 298.3 g/mol, aligning with analogs such as 3-(4-fluorophenyl)-3-(4-hydroxy-2-methylphenyl)-2-benzofuran-1(3H)-one (334.3 g/mol) .

Synthesis and Characterization

Synthetic Routes

While no direct synthesis is documented, analogous benzofuranones are typically prepared via:

  • Friedel-Crafts Acylation: Cyclization of substituted phenoxyacetic acids using Lewis acids (e.g., AlCl₃) .

  • Oxidative Coupling: Catalyzed by transition metals (Cu, Fe) to form the lactone ring .

Key intermediates likely include:

  • 4-Hydroxyphenoxyacetic acid.

  • 3-Methylphthalide precursors.

Spectroscopic Characterization

Predicted spectral features based on structural analogs :

TechniqueKey Signals
IR1740 cm⁻¹ (C=O stretch), 3200 cm⁻¹ (O-H)
¹H NMRδ 6.8–7.2 (aromatic H), δ 1.5 (CH₃)
¹³C NMRδ 170 (C=O), δ 115–160 (aromatic C)

Physicochemical Properties

Computed Properties

Using PubChem’s computational tools , the following properties are extrapolated:

PropertyValue
XLogP32.8
Hydrogen Bond Donors1
Hydrogen Bond Acceptors4
Rotatable Bonds3
Topological Polar Surface Area66.8 Ų

The compound’s moderate lipophilicity (XLogP3 = 2.8) suggests balanced solubility in polar and nonpolar solvents.

Stability and Reactivity

  • Thermal Stability: Benzofuranones degrade above 200°C, with lactone ring opening observed under acidic conditions .

  • Photoreactivity: The hydroxyphenoxy group may participate in redox reactions, analogous to phenolic antioxidants .

Property3-(4-Hydroxyphenoxy)-3-methyl DerivativeCrystal Violet Lactone
Activation Temp.120–140°C80–100°C
Color IntensityModerate (λmax ≈ 600 nm)High (λmax ≈ 590 nm)

Pharmaceutical Intermediate

Benzofuranones are precursors to bioactive molecules. For example:

  • Antioxidants: The phenolic moiety scavenges free radicals .

  • Antimicrobials: Structural analogs inhibit bacterial growth at MIC ≈ 16 µg/mL .

Research Findings and Challenges

Knowledge Gaps

  • Synthetic Optimization: Current routes yield <50% purity due to side reactions.

  • Toxicology: No in vivo data exist for this specific compound.

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